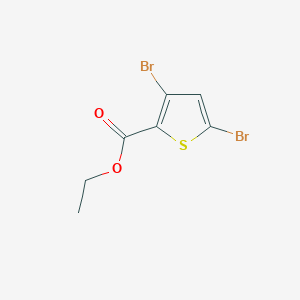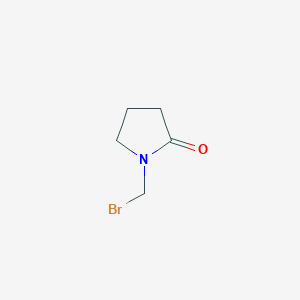
2-Bromo-1,3-dinitrobenzene
Overview
Description
2-Bromo-1,3-dinitrobenzene is an organic compound with the molecular formula C6H3BrN2O4 . It is a derivative of benzene, where a bromine atom and two nitro groups are attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and two nitro groups attached to it . The average mass of the molecule is 247.003 Da and the monoisotopic mass is 245.927612 Da .Scientific Research Applications
Synthesis and Chemical Applications
- Use in Organic Synthesis: 2-Bromo-1,3-dinitrobenzene serves as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its synthesis from bromobenzene by nitration in water achieves high yields and purity (Xuan et al., 2010).
- In Copper-Mediated Chemical Reactions: It is involved in copper-mediated vicarious nucleophilic substitution reactions. This process is used to produce compounds like dinitrophenylmalonates, dinitrophenylacetates, and dinitrophenylacetonitrile (Haglund & Nilsson, 1994).
Biochemical and Medical Research
- Study of Testicular Toxicity: Research involving 1,3-dinitrobenzene, closely related to this compound, has been used to investigate testicular toxicity. This includes the application of BrdU-immunohistochemistry and lanthanum-tracer methods to evaluate pathological changes in testicular tissue (Shinoda et al., 1989).
Environmental and Ecological Studies
- Environmental Persistence and Impact: 1,3-Dinitrobenzene, which is structurally similar, is known for its persistence in the environment and potential risks via inhalation and dermal contact. Studies have been conducted to understand its environmental degradation and impact on ecological systems (Klein, 2014).
- Photodegradation in Aqueous Solutions: Investigations into the photochemical degradation of 1,3-dinitrobenzene in aqueous solutions, especially in the presence of hydrogen peroxide, have been carried out. This research is crucial for understanding how such compounds break down in natural water bodies (Chen et al., 2004).
Advanced Material Research
- In the Development of Electroluminescent Materials: The synthesis of this compound is important in the development of electroluminescent materials, as it serves as a key intermediate in the production of these advanced materials (Xuan et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKSHNVIXFVYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549908 | |
| Record name | 2-Bromo-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-79-9 | |
| Record name | 2-Bromo-1,3-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)










